molecular formula C7H15Cl3Sn B030723 Trichloro(heptyl)stannane CAS No. 59344-47-7

Trichloro(heptyl)stannane

Cat. No.: B030723
CAS No.: 59344-47-7
M. Wt: 324.3 g/mol
InChI Key: COAUSWURBARPGM-UHFFFAOYSA-K
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Description

Trichloro(heptyl)stannane: is an organotin compound with the molecular formula C7H15Cl3Sn . It is a member of the organometallic compounds, specifically those containing tin-carbon bonds. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(heptyl)stannane can be synthesized through the reaction of heptylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:

C7H15MgBr+SnCl4C7H15SnCl3+MgBrCl\text{C7H15MgBr} + \text{SnCl4} \rightarrow \text{C7H15SnCl3} + \text{MgBrCl} C7H15MgBr+SnCl4→C7H15SnCl3+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Trichloro(heptyl)stannane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form heptyltin hydrides, which are useful intermediates in organic synthesis.

    Oxidation Reactions: this compound can be oxidized to form tin oxides or hydroxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or Grignard reagents are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed:

    Substitution: Formation of heptyltin derivatives.

    Reduction: Formation of heptyltin hydrides.

    Oxidation: Formation of tin oxides or hydroxides.

Scientific Research Applications

Chemistry: Trichloro(heptyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of other organotin compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Tributyltin Chloride: Another organotin compound used in similar applications but with different alkyl groups.

    Trimethyltin Chloride: Known for its use in organic synthesis and as a stabilizer in plastics.

Uniqueness: Trichloro(heptyl)stannane is unique due to its specific heptyl group, which imparts different chemical properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications where other organotin compounds may not be as effective.

Properties

IUPAC Name

trichloro(heptyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAUSWURBARPGM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612433
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59344-47-7
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(heptyl)stannane
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Reactant of Route 4
Trichloro(heptyl)stannane
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Trichloro(heptyl)stannane
Reactant of Route 6
Trichloro(heptyl)stannane

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